7-Benzylidenenaltrexone maleate is a selective nonpeptide antagonist of the delta-1 opioid receptor. It is primarily utilized in scientific research to explore the distinct functions of delta-1 opioid receptors compared to other opioid receptor subtypes. This compound has garnered attention due to its potential applications in understanding various biological processes, including the mechanisms underlying drug dependence and anxiety disorders, as well as its role in cancer therapy by sensitizing cells to apoptosis-inducing agents like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
The compound is classified as an opioid antagonist and is derived from naltrexone, which is itself a well-known opioid receptor antagonist. The synthesis involves a reaction with benzaldehyde, followed by the formation of a maleate salt through interaction with maleic acid . Its molecular formula is , and it has been assigned the chemical identifier 864461-31-4 .
The synthesis of 7-Benzylidenenaltrexone maleate typically follows these steps:
This synthetic route has been optimized to yield high purity and selectivity towards the desired product.
7-Benzylidenenaltrexone maleate is subject to various chemical reactions:
These reactions are crucial for exploring modifications that could enhance biological activity or alter receptor selectivity.
The mechanism of action for 7-Benzylidenenaltrexone maleate primarily involves its role as a delta-1 opioid receptor antagonist. By binding to these receptors, it inhibits their activation by endogenous opioids or other agonists. This antagonistic action has significant implications in various physiological processes:
7-Benzylidenenaltrexone maleate exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings, particularly in pharmacological studies.
7-Benzylidenenaltrexone maleate has diverse applications in scientific research:
The core synthetic route to 7-benzylidenenaltrexone (BNTX) and its analogs centers on the Knoevenagel condensation reaction between the C7 carbonyl group of naltrexone and aromatic aldehydes. This method enables efficient C=C bond formation, generating the critical benzylidene moiety that defines this chemical class. The reaction typically employs mild Lewis acid catalysts or basic conditions, with yields optimized through careful control of temperature, solvent polarity, and catalyst loading. Notably, this method proved scalable for producing BNTX derivatives bearing diverse arylidene substituents (e.g., benzyl, naphthylidenes, anthracenylidenes), which are essential for structure-activity relationship (SAR) studies. The reaction's versatility is demonstrated by its successful application to both laboratory-scale synthesis (milligram) and preparative-scale synthesis (gram quantities) of BNTX and its structural variants [1] [4].
Table 1: Synthesis of BNTX Derivatives via Knoevenagel Condensation
Aryl Aldehyde Reactant | Catalyst/Conditions | Product (Derivative) | Key Applications |
---|---|---|---|
Benzaldehyde | Piperidine/AcOH, reflux | BNTX (7-benzylidenenaltrexone) | δ1 opioid antagonist; TRAIL sensitizer |
1-Naphthaldehyde | Piperidine/AcOH, reflux | (Z)-7-(1-naphthylidene)naltrexone | High δ-affinity ligand (Ki=0.7 nM) |
2-Naphthaldehyde | Piperidine/AcOH, reflux | 7-(2-naphthylidene)naltrexone | SAR studies |
4-Phenylbenzaldehyde | Piperidine/AcOH, reflux | 7-(4-biphenylmethylene)naltrexone | Bioactivity screening |
9-Anthracenecarboxaldehyde | Piperidine/AcOH, reflux | 7-(9-anthracenylidene)naltrexone | Fluorescent probes |
Strategic structural modifications of the BNTX scaffold primarily target the arylidene substituent and the opioid core stereochemistry. A breakthrough discovery revealed that photochemical isomerization of the native (E)-BNTX yields the thermodynamically less stable (Z)-isomer, which exhibits superior δ-opioid receptor affinity and selectivity. For instance, (Z)-7-(1-naphthylidene)naltrexone demonstrates a 15-fold higher δ-selectivity (Ki δ = 0.7 nM) than its E-isomer counterpart. Computational modeling (PM3 semiempirical methods) attributes this enhancement to the distinct spatial orientation of the arylidene group in Z-isomers, which optimizes hydrophobic interactions within the δ-receptor binding pocket. Additional modifications include:
Table 2: Impact of Structural Modifications on Opioid Receptor Binding
Compound | Configuration | Ki δ (nM) | Ki μ (nM) | δ:μ Selectivity Ratio |
---|---|---|---|---|
BNTX | E | 3.8 | 1,840 | 1:484 |
BNTX Z-isomer | Z | 1.2 | 850 | 1:708 |
(Z)-7-(1-Naphthylidene) | Z | 0.7 | 10.5 | 1:15 |
7-(4-Biphenylmethylene) | E | 5.3 | 1,260 | 1:238 |
7-Benzylidenenaltrexone maleate (BNTX maleate) has a molecular weight of 545.59 g/mol (anhydrous form). Its solubility profile is marked by high solubility in dimethyl sulfoxide (DMSO >20 mg/mL) and moderate aqueous solubility when heated (up to 10 mM with gentle warming), facilitating in vitro biological testing. The compound exists as a yellow crystalline powder in its solid state and requires stringent storage conditions (-20°C in a desiccated environment) to prevent degradation. Key stability concerns include:
Although single-crystal X-ray diffraction data for BNTX maleate is not explicitly reported in the search results, spectroscopic characterization provides detailed structural insights:
Table 3: Spectroscopic and Computational Descriptors of BNTX
Characterization Method | Key Parameters/Descriptors | Structural Significance |
---|---|---|
1H-NMR | δ 6.8 ppm (benzylidene =CH); δ 9.2 ppm (C14-OH) | Confirms exocyclic alkene formation and phenolic OH group |
SMILES | O.OC(=O)\C=C/C(O)=O.Oc1ccc2C[C@H]3N(CC[C@]45C@@HC(=O)\C(C[C@]35O)=C\c6ccccc6)CC7CC7 | Encodes stereochemistry and functional groups |
InChIKey | AGUNLJBLOJAUKM-ZKJXOIBSSA-N | Unique stereochemical identifier |
Computational (PM3) | Dihedral angle: C5-C6-C7-C(aryl) ≈ 85–95° (E); 45–55° (Z) | Predicts receptor binding pose and selectivity differences |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7